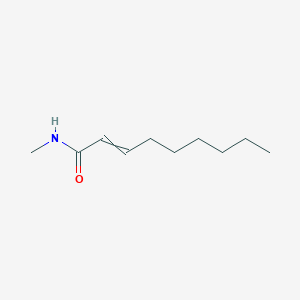![molecular formula C13H17NO3S B12615410 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one CAS No. 918828-10-1](/img/structure/B12615410.png)
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one is an organic compound that belongs to the class of phenylpropanoids and polyketides. This compound is characterized by the presence of a hydroxyphenyl group, a sulfanyl group, and a morpholinyl group attached to a propanone backbone. It is of interest due to its potential bioactive properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The reaction typically proceeds under mild conditions, providing moderate yields due to the retro-Michael reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the sulfanyl group can participate in redox reactions. The morpholinyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one: Similar structure but with a chlorophenyl group instead of a hydroxyphenyl group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazolyl group and methoxyphenyl groups, showing different bioactive properties.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one is unique due to the presence of the hydroxyphenyl group, which imparts specific bioactive properties and enhances its potential as a therapeutic agent. The combination of the sulfanyl and morpholinyl groups further contributes to its distinct chemical behavior and applications.
Propriétés
Numéro CAS |
918828-10-1 |
|---|---|
Formule moléculaire |
C13H17NO3S |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H17NO3S/c15-11-1-3-12(4-2-11)18-10-5-13(16)14-6-8-17-9-7-14/h1-4,15H,5-10H2 |
Clé InChI |
SWIJBKVYSFTJOS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)

![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)

![N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615362.png)
![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)


![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)
![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)



![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)
